molecular formula C15H30N3O9P3 B12671276 Hexaethyl 1,3,5-triazine-2,4,6-triyl triphosphite CAS No. 64086-04-0

Hexaethyl 1,3,5-triazine-2,4,6-triyl triphosphite

Cat. No.: B12671276
CAS No.: 64086-04-0
M. Wt: 489.33 g/mol
InChI Key: JTBKETXQULYXGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexaethyl 1,3,5-triazine-2,4,6-triyl triphosphite is an organic compound with the molecular formula C15H30N3O9P3. It is known for its unique structure, which includes a triazine ring substituted with phosphite groups. This compound is primarily used in organic synthesis and as a reagent in various chemical reactions .

Preparation Methods

The synthesis of hexaethyl 1,3,5-triazine-2,4,6-triyl triphosphite typically involves the reaction of 1,3,5-triazine-2,4,6-triyl trichloride with triethyl phosphite. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphite groups. The general reaction scheme is as follows:

C3N3Cl3+3P(OEt)3C3N3(OEtP)3+3Cl2\text{C}_3\text{N}_3\text{Cl}_3 + 3 \text{P(OEt)}_3 \rightarrow \text{C}_3\text{N}_3(\text{OEtP})_3 + 3 \text{Cl}_2 C3​N3​Cl3​+3P(OEt)3​→C3​N3​(OEtP)3​+3Cl2​

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Hexaethyl 1,3,5-triazine-2,4,6-triyl triphosphite undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphates.

    Substitution: It can participate in nucleophilic substitution reactions where the ethoxy groups are replaced by other nucleophiles.

    Hydrolysis: In the presence of water, it can hydrolyze to form phosphorous acid derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, nucleophiles such as amines, and water for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Hexaethyl 1,3,5-triazine-2,4,6-triyl triphosphite has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorous-containing compounds.

    Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to form stable complexes with various biomolecules.

    Industry: It is used as a catalyst or additive in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism by which hexaethyl 1,3,5-triazine-2,4,6-triyl triphosphite exerts its effects involves the interaction of its phosphite groups with various molecular targets. These interactions can lead to the formation of stable complexes, which can alter the reactivity and properties of the target molecules. The triazine ring provides a stable scaffold that enhances the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Hexaethyl 1,3,5-triazine-2,4,6-triyl triphosphite can be compared with other triazine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other triazine derivatives.

Properties

CAS No.

64086-04-0

Molecular Formula

C15H30N3O9P3

Molecular Weight

489.33 g/mol

IUPAC Name

[4,6-bis(diethoxyphosphanyloxy)-1,3,5-triazin-2-yl] diethyl phosphite

InChI

InChI=1S/C15H30N3O9P3/c1-7-19-28(20-8-2)25-13-16-14(26-29(21-9-3)22-10-4)18-15(17-13)27-30(23-11-5)24-12-6/h7-12H2,1-6H3

InChI Key

JTBKETXQULYXGI-UHFFFAOYSA-N

Canonical SMILES

CCOP(OCC)OC1=NC(=NC(=N1)OP(OCC)OCC)OP(OCC)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.